N-(3-chloro-4-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O/c1-11-3-5-13(8-15(11)20)26-19-14(9-24-26)18(22-10-23-19)25-12-4-6-17(27-2)16(21)7-12/h3-10H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIVUEMOWCZBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including data from various studies, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 368.86 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity against various diseases, especially cancer.
| Property | Value |
|---|---|
| Molecular Formula | C17H17Cl2N4O |
| Molecular Weight | 368.86 g/mol |
| LogP | 4.9726 |
| Polar Surface Area | 34.269 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. Specific studies have highlighted the compound's effectiveness against various cancer cell lines:
- MCF7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 3.79 µM.
- A549 (Lung Cancer) : It exhibited an IC50 value of 26 µM, indicating moderate effectiveness in inhibiting cell growth.
- NCI-H460 (Lung Cancer) : Another study reported GI50 values around 12.50 µM, suggesting it can effectively inhibit tumor growth in this cell line.
The mechanism by which this compound exerts its effects involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, it has been shown to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Case Studies
- Study on MCF7 Cell Line : A recent investigation assessed the compound's impact on MCF7 cells, revealing that it induces apoptosis through the mitochondrial pathway. The study noted an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups, supporting its potential as an effective anticancer agent.
Comparative Analysis with Other Pyrazolo Compounds
To contextualize the activity of this compound, a comparison with other related compounds is essential:
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 3.79 | MCF7 |
| Compound A | 5.00 | A549 |
| Compound B | 2.50 | NCI-H460 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
